Sodium chenodeoxycholate

Catalog No.
S656171
CAS No.
2646-38-0
M.F
C24H40O4
M. Wt
392.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium chenodeoxycholate

CAS Number

2646-38-0

Product Name

Sodium chenodeoxycholate

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H40O4

Molecular Weight

392.6 g/mol

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1

InChI Key

RUDATBOHQWOJDD-BSWAIDMHSA-N

SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]

Solubility

0.0899 mg/mL

Synonyms

Acid, Chenic, Acid, Chenique, Acid, Chenodeoxycholic, Acid, Gallodesoxycholic, Chenic Acid, Chenique Acid, Chenix, Chenodeoxycholate, Chenodeoxycholate, Sodium, Chenodeoxycholic Acid, Chenodiol, Chenofalk, Chenophalk, Gallodesoxycholic Acid, Henohol, Quenobilan, Quenocol, Sodium Chenodeoxycholate

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Investigating Bacterial Activity

Researchers have utilized SC to study the responses of bacteria to various stimuli. In a study published in the journal "Mutation Research," SC was employed to assess the DNA repair response in the bacterium Escherichia coli []. This research provided insights into the mechanisms by which bacteria cope with DNA damage.

Studying Spore Germination

SC has also been used to investigate the factors influencing the germination of Clostridium difficile spores, a bacterium responsible for antibiotic-associated diarrhea. A study published in "Applied and Environmental Microbiology" employed SC to examine the physical and chemical factors affecting spore germination []. This research holds potential for developing strategies to prevent C. difficile infections.

Other Research Applications

Beyond the aforementioned examples, SC finds applications in various other research areas, including:

  • Cellular Studies: SC can be used to permeabilize cell membranes, allowing researchers to introduce various molecules into cells for further study [].
  • Drug Development: SC can be utilized to assess the solubility and absorption characteristics of potential drug candidates [].

Sodium chenodeoxycholate is a bile acid salt derived from chenodeoxycholic acid, primarily found in the bile of humans and other mammals. Its chemical formula is C24H39NaO4C_{24}H_{39}NaO_4 and it plays a crucial role in the digestion and absorption of dietary fats. As a detergent, sodium chenodeoxycholate facilitates the solubilization of lipids in the intestinal lumen, enhancing their absorption through the intestinal epithelium . This compound is often conjugated with amino acids such as glycine or taurine, which further increases its solubility and functionality in the digestive process .

In the digestive system, SC acts as a detergent. Its amphipathic structure allows it to emulsify dietary fats, breaking them down into smaller particles for efficient absorption by the small intestine. Additionally, SC stimulates bile secretion from the liver and promotes cholesterol excretion [].

  • Toxicity: SC can be toxic at high doses, causing diarrhea, abdominal pain, and electrolyte imbalances [].
  • Other Hazards: SC is generally non-flammable but can be irritating to the skin and eyes.
, particularly those involving lipid metabolism. It can undergo biotransformation in the gut microbiota, leading to the formation of secondary bile acids such as deoxycholic acid through 7α-dehydroxylation . Additionally, sodium chenodeoxycholate can inhibit the enzyme hydroxy-methyl-glutaryl-coenzyme A reductase, which is a key regulatory step in cholesterol biosynthesis . This inhibition underscores its potential therapeutic applications in managing cholesterol levels.

Sodium chenodeoxycholate exhibits several biological activities. It has been shown to influence gastrointestinal motility and colonic transit times, with studies indicating that it may have different effects depending on the context of use. For instance, sodium chenodeoxycholate can increase colonic transit in healthy individuals but may have varying effects in conditions like irritable bowel syndrome . Furthermore, it enhances intracellular calcium levels, which can influence various cellular processes .

Sodium chenodeoxycholate can be synthesized through several methods:

  • Extraction from Bile: It can be isolated from animal bile where it naturally occurs.
  • Chemical Synthesis: Laboratory synthesis involves hydroxylation and conjugation reactions starting from cholesterol or other bile acids.
  • Microbial Transformation: Certain bacteria can convert primary bile acids into sodium chenodeoxycholate through enzymatic processes.

These methods allow for both natural extraction and synthetic production, catering to different research and clinical needs.

Sodium chenodeoxycholate has various applications:

  • Medical Use: It is used clinically for dissolving cholesterol gallstones due to its ability to emulsify fats and facilitate their breakdown .
  • Research: It serves as a model compound in studies of bile acid metabolism and interactions with lipid membranes.
  • Pharmaceuticals: Sodium chenodeoxycholate is investigated for its potential role in drug delivery systems due to its surfactant properties.

Research has indicated that sodium chenodeoxycholate interacts with various biological molecules and systems. For example, it has been studied for its effects on intestinal permeability and motility, highlighting its dual role as both a therapeutic agent and a modulator of gut function . Additionally, studies involving micellar structures have shown how sodium chenodeoxycholate forms complexes with other compounds, influencing their solubility and bioavailability .

Sodium chenodeoxycholate shares similarities with several other bile acids and their salts. Here are some comparable compounds:

CompoundChemical FormulaUnique Features
Sodium deoxycholateC24H39NaO4Derived from cholic acid; more potent at emulsifying fats.
Sodium taurocholateC26H45NNaO7SConjugated with taurine; enhances fat absorption significantly.
Sodium glycocholateC26H43NNaO6Conjugated with glycine; involved in lipid digestion.
Chenodeoxycholic acidC24H40O4The parent compound; not a salt but crucial for bile acid synthesis.

Sodium chenodeoxycholate is unique due to its specific role in cholesterol metabolism and its distinct influence on gastrointestinal motility compared to these similar compounds. Its ability to modulate both lipid absorption and bile acid recycling sets it apart within this class of molecules.

Physical Description

Solid

XLogP3

4.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

392.29265975 g/mol

Monoisotopic Mass

392.29265975 g/mol

Heavy Atom Count

28

Melting Point

168-171
165 - 167 °C

UNII

0GEI24LG0J

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Chenodiol is indicated for patients with radiolucent stones in well-opacifying gallbladders, in whom selective surgery would be undertaken except for the presence of increased surgical risk due to systemic disease or age. Chenodiol will not dissolve calcified (radiopaque) or radiolucent bile pigment stones.
FDA Label
Chenodeoxycholic acid is indicated for the treatment of inborn errors of primary bile acid synthesis due to sterol 27 hydroxylase deficiency (presenting as cerebrotendinous xanthomatosis (CTX)) in infants, children and adolescents aged 1 month to 18 years and adults.

Livertox Summary

Chenodeoxycholic acid (chenodiol) is a primary bile acid, synthesized in the liver and present in high concentrations in bile that is used therapeutically to dissolve cholesterol gallstones. Chronic therapy is associated with transient elevations in serum aminotransferase levels in up to 30% of patients, but chenodiol has been linked to only rare instances of clinically apparent liver injury with jaundice.

Drug Classes

Gastrointestinal Agents

Mechanism of Action

Chenodiol suppresses hepatic synthesis of both cholesterol and cholic acid, gradually replacing the latter and its metabolite, deoxycholic acid in an expanded bile acid pool. These actions contribute to biliary cholesterol desaturation and gradual dissolution of radiolucent cholesterol gallstones in the presence of a gall-bladder visualized by oral cholecystography. Bile acids may also bind the the bile acid receptor (FXR) which regulates the synthesis and transport of bile acids.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Absorption Distribution and Excretion

Chenodiol is well absorbed from the small intestine.
About 80% of its bacterial metabolite lithocholate is excreted in the feces.

Metabolism Metabolites

Chenodiol is well absorbed from the small intestine and taken up by the liver where it is converted to its taurine and glycine conjugates and secreted in bile. At steady-state, an amount of chenodiol near the daily dose escapes to the colon and is converted by bacterial action to lithocholic acid. About 80% of the lithocholate is excreted in the feces; the remainder is absorbed and converted in the liver to its poorly absorbed sulfolithocholyl conjugates. During chenodiol therapy there is only a minor increase in biliary lithocholate, while fecal bile acids are increased three- to fourfold.

Wikipedia

Chenodeoxycholic_acid
Cinolazepam

Use Classification

Human drugs -> Orphan -> Bile and liver therapy -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types